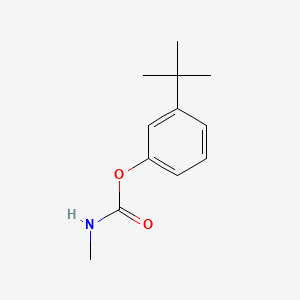

m-tert-Butylphenyl methylcarbamate

Description

Historical Context of Carbamate (B1207046) Ester Investigations

The investigation into carbamate esters has its roots in the 19th-century examination of the Calabar bean (Physostigma venenosum). google.comnih.gov This plant was utilized in West Africa as an ordeal poison in trials. google.com In 1864, the active alkaloid component, physostigmine (B191203), was isolated. google.comnih.gov Physostigmine, a naturally occurring methylcarbamate ester, was initially used in medicine to treat conditions like glaucoma. google.comnih.gov Its discovery was pivotal, not only for its therapeutic applications but also for its crucial role in understanding enzyme inhibition and neurohumoral chemical transmission. researchgate.net

The structural elucidation of physostigmine spurred further research into the synthesis of other carbamate esters. In the 1930s, the synthesis of aliphatic esters of carbamic acid led to the development of carbamate pesticides, which were initially marketed as fungicides. nih.gov A significant milestone in the broader application of synthetic carbamates was the registration of carbaryl (B1668338) as the first carbamate pesticide in the United States in 1959. google.com The development of synthetic methodologies, such as the reaction of alcohols with isocyanates, the Curtius rearrangement, and the Hofmann rearrangement, provided chemists with the tools to create a diverse array of carbamate derivatives. nih.gov

The Role of Carbamates as Biochemical Probes and Insecticidal Agents

Carbamates have proven to be invaluable tools in biochemical research and highly effective insecticidal agents, primarily due to their ability to inhibit cholinesterases. nih.govjst.go.jp Cholinesterases, such as acetylcholinesterase (AChE), are crucial enzymes that hydrolyze the neurotransmitter acetylcholine (B1216132), thus terminating nerve signals. nih.govnih.gov

As insecticides, carbamates function by reversibly carbamylating the active site of AChE in insects. This inhibition leads to an accumulation of acetylcholine at the synapses, causing overstimulation of the nervous system, paralysis, and ultimately, the death of the insect. The reversible nature of this inhibition generally results in lower toxicity to mammals compared to organophosphate insecticides, which cause irreversible inhibition. nih.gov

In the realm of biochemical research, carbamates are utilized as probes to study enzyme activity and mechanisms. Their ability to covalently modify the active sites of enzymes makes them suitable for this purpose. Fluorescent probes incorporating a carbamate moiety have been developed to monitor enzyme reactions in real-time. These probes are designed to be non-fluorescent until they react with a target enzyme, such as an esterase, which cleaves the carbamate and releases a fluorescent molecule. This "turn-on" fluorescence provides a sensitive and specific method for detecting enzyme activity in biological systems.

Significance of m-tert-Butylphenyl Methylcarbamate in Contemporary Academic Research

While the foundational research on many carbamates dates back several decades, the study of specific analogues continues to provide valuable insights into metabolic pathways and structure-activity relationships. A pivotal study on this compound, conducted in 1971, investigated its metabolism in mice and various insect species. nih.gov This research demonstrated that the compound undergoes hydroxylation at both the tert-butyl group and the N-methyl group. nih.gov

The major phenolic metabolite identified was m-(β-hydroxy-tert-butyl)phenol. nih.gov The study also revealed significant species-specific differences in the yields of various oxidation products, suggesting that different enzymes are responsible for N-demethylation and the oxidation of the tert-butyl group. nih.gov Furthermore, a microsomal NADPH-dependent enzyme was found to catalyze the cleavage of the ester linkage in the insecticide. nih.gov

The detailed metabolic pathways elucidated in this study for this compound have contributed to a deeper understanding of how insects and mammals detoxify carbamate insecticides. While extensive contemporary research focusing solely on this compound is limited, this foundational work continues to be relevant in the broader context of insecticide metabolism and the design of new, more selective pesticides. Understanding the metabolic fate of compounds like this compound is crucial for predicting their environmental impact and potential for resistance development in target pest populations.

Metabolism of this compound in Mice and Insects

The following table summarizes the key metabolic transformations of this compound observed in a foundational 1971 study.

| Metabolic Process | Description | Key Metabolite(s) | Enzymatic System | Significance |

| Tert-butyl Group Hydroxylation | The addition of a hydroxyl group to one of the methyl groups of the tert-butyl substituent. | m-(β-hydroxy-tert-butyl)phenol | Mixed-function oxidases | A major detoxification pathway in both mammals and insects. |

| N-methyl Group Hydroxylation | The hydroxylation of the N-methyl group, leading to an unstable intermediate that can release formaldehyde. | N-demethylated carbamate | Mixed-function oxidases | Another significant route of metabolic degradation. |

| Ester Linkage Cleavage | The hydrolysis of the carbamate ester bond, breaking the molecule into a phenol (B47542) and methylcarbamic acid. | m-tert-butylphenol | Microsomal NADPH-dependent enzyme | A further mechanism for detoxification, breaking down the parent compound. |

Structure

3D Structure

Properties

CAS No. |

780-11-0 |

|---|---|

Molecular Formula |

C12H17NO2 |

Molecular Weight |

207.27 g/mol |

IUPAC Name |

(3-tert-butylphenyl) N-methylcarbamate |

InChI |

InChI=1S/C12H17NO2/c1-12(2,3)9-6-5-7-10(8-9)15-11(14)13-4/h5-8H,1-4H3,(H,13,14) |

InChI Key |

FSJYRLHKLVGCNH-UHFFFAOYSA-N |

SMILES |

CC(C)(C)C1=CC(=CC=C1)OC(=O)NC |

Canonical SMILES |

CC(C)(C)C1=CC(=CC=C1)OC(=O)NC |

Other CAS No. |

780-11-0 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modification Strategies

General Synthetic Routes for Carbamate (B1207046) Esters

The formation of the carbamate linkage (–O–(C=O)–N<) can be achieved through several well-established chemical pathways. The most common methods involve the use of isocyanates, phosgene (B1210022) or its derivatives, and a range of alternative, often milder, approaches.

The reaction between an isocyanate and an alcohol or a phenol (B47542) is one of the most direct and widely utilized methods for synthesizing carbamates. wikipedia.org This reaction involves the nucleophilic attack of the hydroxyl group on the electrophilic carbon atom of the isocyanate group (–N=C=O).

The synthesis of m-tert-butylphenyl methylcarbamate, for instance, can be achieved by reacting m-tert-butylphenol with methyl isocyanate. This reaction is typically catalyzed by a tertiary amine, such as triethylamine, or an organotin compound. orgsyn.org The catalyst activates the hydroxyl group, increasing its nucleophilicity and facilitating the attack on the isocyanate. The general scheme for this reaction is presented below.

Reaction: Phenol + Isocyanate → Carbamate

Example: m-tert-butylphenol + Methyl Isocyanate → this compound

The reaction kinetics can be influenced by the choice of catalyst and the ratio of reactants. orgsyn.org While effective, this method requires handling isocyanates, which can be highly reactive and toxic. nih.gov

A second major pathway to carbamates involves the use of phosgene (COCl₂) or its less hazardous derivatives, such as chloroformates. wikipedia.org This two-step process first involves the reaction of a phenol with phosgene to form a chloroformate intermediate. This intermediate is then reacted with an amine to yield the final carbamate product. jst.go.jp

For the synthesis of a phenyl methylcarbamate, the corresponding phenol would first be reacted with phosgene in a two-phase system, often using an inert solvent like cyclohexane (B81311) and an aqueous acid acceptor like sodium hydroxide. jst.go.jp The resulting phenyl chloroformate is then treated with methylamine (B109427) to form the desired carbamate.

Table 1: Two-Step Chloroformate-Mediated Carbamate Synthesis

| Step | Reactants | Product | Description |

| 1 | Phenol + Phosgene | Phenyl Chloroformate | Formation of the activated carbonyl intermediate. |

| 2 | Phenyl Chloroformate + Amine | Phenyl Carbamate | Nucleophilic substitution by the amine to form the carbamate bond. |

A common and safer alternative to phosgene is the use of pre-formed chloroformates like 4-nitrophenyl chloroformate. This reagent activates the alcohol or phenol, which can then be reacted with an amine in a one-pot or two-step procedure to generate the carbamate. stackexchange.comacs.org

In an effort to avoid hazardous reagents like phosgene and isocyanates, several alternative methods for carbamate synthesis have been developed. These include:

Curtius Rearrangement: This method involves the thermal decomposition of acyl azides, derived from carboxylic acids, into an isocyanate intermediate, which is then trapped in situ by an alcohol or phenol to form the carbamate. wikipedia.org

Carbon Dioxide-Based Methods: Carbon dioxide, as a renewable and non-toxic C1 source, can be used to synthesize carbamates. These methods typically involve the reaction of an amine with CO₂ to form a carbamate anion, which then reacts with an electrophile. wikipedia.orggoogle.com Another approach involves the dehydration of a carbamic acid intermediate, formed from an amine and CO₂, to generate an isocyanate in situ. google.com

Transesterification and Carbamoylation: Carbamates can be synthesized through the transesterification of existing carbamates or by using carbamoylating agents like carbamoylimidazolium salts. wikipedia.orggoogle.com

Targeted Synthesis of this compound Analogs

The generation of analogs of this compound is crucial for structure-activity relationship (SAR) studies. Modifications can be targeted at the phenyl ring or the tert-butyl group to investigate how these changes affect the compound's properties.

The introduction of new functional groups onto the phenyl ring of this compound can be achieved by starting with a substituted m-tert-butylphenol. The tert-butyl group is known to be an ortho-para directing group in electrophilic aromatic substitution reactions. stackexchange.com However, due to significant steric hindrance from the bulky tert-butyl group, substitution at the para position relative to the tert-butyl group (and ortho to the hydroxyl group) is generally favored. stackexchange.com

Strategies for synthesizing substituted analogs can involve:

Direct Electrophilic Substitution: Performing electrophilic aromatic substitution (e.g., nitration, halogenation) on m-tert-butylphenol. The resulting substituted phenol can then be converted to its corresponding methylcarbamate. For example, nitration of t-butylbenzene yields a mixture of ortho, meta, and para products, with the para isomer being the major product. stackexchange.com

Synthesis from Substituted Precursors: A more controlled approach involves synthesizing the desired substituted phenol from other starting materials. For instance, a patented method describes the synthesis of m-tert-butylphenol starting from p-tert-butyl benzene (B151609) halide, proceeding through nitration, reduction, and diazotization hydrolysis steps. This demonstrates that functional groups can be strategically placed on the ring.

Table 2: Potential Phenyl Ring Analogs and Precursors

| Analog Structure (Carbamate) | Potential Phenol Precursor | Synthetic Strategy Highlight |

| 4-Chloro-3-tert-butylphenyl methylcarbamate | 4-Chloro-3-tert-butylphenol | Electrophilic chlorination of m-tert-butylphenol. |

| 4-Nitro-3-tert-butylphenyl methylcarbamate | 4-Nitro-3-tert-butylphenol | Electrophilic nitration of m-tert-butylphenol. |

| 2-Amino-5-tert-butylphenyl methylcarbamate | 2-Amino-5-tert-butylphenol | Reduction of a nitro group introduced via nitration. |

Modifying the tert-butyl group itself offers another avenue for creating analogs. This can involve oxidation or changing the branching of the alkyl chain.

Metabolic studies on m-tert-butylphenyl N-methylcarbamate have shown that the tert-butyl group can be hydroxylated in vivo to form m-(β-hydroxy-tert.-butyl)phenol as a major metabolite. This suggests that a synthetic route to this hydroxylated analog is a viable strategy for producing a key derivative.

Additionally, isomers of the alkyl side chain can be synthesized. For example, fenobucarb (B33119) is the commercial name for o-sec-butylphenyl N-methylcarbamate, an isomer of a potential this compound analog. nih.gov The synthesis of fenobucarb is well-documented and typically involves the reaction of o-sec-butylphenol with methyl isocyanate, demonstrating that phenols with different butyl isomers can serve as precursors for carbamate synthesis. scbt.com

Table 3: Potential Tert-Butyl Moiety Modifications

| Analog Structure (Carbamate) | Modification Type | Synthetic Precursor |

| m-(2-Hydroxy-2-methylpropyl)phenyl methylcarbamate | Oxidation | m-(2-Hydroxy-2-methylpropyl)phenol |

| m-sec-Butylphenyl methylcarbamate | Isomerization | m-sec-Butylphenol |

| m-Isobutylphenyl methylcarbamate | Isomerization | m-Isobutylphenol |

These modifications can be achieved by synthesizing the appropriately substituted phenol and subsequently carrying out the carbamoylation reaction as described in Section 2.1.

Design and Synthesis of N-Substituted and Sulfenylated Pro-carbamates

The modification of the carbamate nitrogen through N-substitution or sulfenylation represents a key strategy in the development of pro-carbamates. These modifications can alter the molecule's physicochemical properties, metabolic stability, and biological activity profile.

N-Substituted Pro-carbamates

The synthesis of N-substituted carbamates can be approached through several established chemical routes. One common method involves the condensation of an N-substituted amine with a suitable chloroformate or the reaction of an isocyanate with an alcohol. For a compound like this compound, creating N-substituted analogs would typically involve modifications starting from a precursor like m-tert-butylphenylamine or by direct modification of the N-H bond of the carbamate.

A general and versatile approach for creating N-acyl derivatives involves the condensation of a parent carbamate, such as tert-butyl 2-aminophenylcarbamate, with various carboxylic acids. This reaction is often facilitated by coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBt), leading to the formation of an amide bond on a phenylcarbamate scaffold. nih.gov This methodology could be adapted to synthesize N-benzoyl or other N-acyl derivatives of this compound.

Another strategy employs the use of protecting groups, such as the tert-butoxycarbonyl (Boc) group, which can be introduced to protect an amine and then selectively removed to allow for further N-substitution. acs.org The synthesis of unsymmetrical ureas from N-alkyl-O-phenyl carbamates also provides a pathway to N-substituted derivatives, where the carbamate acts as a key intermediate. researchgate.net The reactivity of phenyl carbamates can be chemoselective; for instance, phenyl carbamates of primary amines are reactive towards forming ureas, a principle that can be exploited in designing specific N-substituted products. nih.gov

The table below summarizes a general synthetic approach for N-acylated phenylcarbamates based on a known procedure. nih.gov

Table 1: Synthetic Scheme for N-Acylated Phenylcarbamates

| Step | Description | Reactants | Reagents/Conditions | Product |

| 1 | Amine Protection | 2-Nitroaniline | Di-tert-butyl dicarbonate (B1257347) (Boc)₂, Triethylamine | tert-Butyl (2-nitrophenyl) carbamate |

| 2 | Reduction of Nitro Group | tert-Butyl (2-nitrophenyl) carbamate | FeCl₃, N₂H₄·H₂O, Methanol, Reflux | tert-Butyl 2-aminophenylcarbamate |

| 3 | N-Acylation | tert-Butyl 2-aminophenylcarbamate, Substituted Carboxylic Acid | EDCI, HOBt | tert-Butyl 2-(substituted benzamido) phenylcarbamate |

Sulfenylated Pro-carbamates

N-Sulfenylation, the attachment of a sulfur-containing group to the carbamate nitrogen, is a valuable strategy for creating pro-carbamates with unique properties. Research has demonstrated that N-sulfenylated derivatives of methylcarbamate insecticides exhibit selective toxicity, highlighting the potential of this modification. nih.gov

A prominent method for the synthesis of N-sulfenylated carbamates is the rhodium-catalyzed transfer of a carbamate to a sulfoxide (B87167) or a sulfide, which yields sulfoximine (B86345) or sulfilimine carbamates, respectively. nih.govacs.orgnih.govorganic-chemistry.org This reaction involves the formation of a nitrene intermediate from the carbamate, which is then captured by the sulfur compound. This methodology has been successfully applied to various carbamates, including tert-butyl carbamate and phenyl carbamate, suggesting its applicability to this compound. nih.govacs.org

The reaction conditions for this transformation are generally mild, often employing a rhodium catalyst such as Rh₂(esp)₂ and an oxidant like PhI(OAc)₂. nih.govacs.org The scope of this reaction has been shown to be broad, accommodating different carbamates and sulfoxides. organic-chemistry.org

Table 2: Rhodium-Catalyzed Synthesis of Sulfoximine Carbamates

| Substrate | Carbamate | Catalyst | Oxidant/Conditions | Product Type | Yield (%) | Reference |

| Methyl p-tolyl sulfoxide | tert-Butyl carbamate | Rh₂(OAc)₄ | PhI(OAc)₂, MgO, Toluene, 40 °C | N-Boc-sulfoximine | 98 | organic-chemistry.org |

| Methyl p-tolyl sulfoxide | Benzyl (B1604629) carbamate | Rh₂(OAc)₄ | PhI(OAc)₂, MgO, Toluene, 40 °C | N-Cbz-sulfoximine | 81 | organic-chemistry.org |

| Methyl p-tolyl sulfoxide | Phenyl carbamate | Rh₂(OAc)₄ | PhI(OAc)₂, MgO, Toluene, 40 °C | N-Ph-sulfoximine | 54 | acs.org |

| Phenyl vinyl sulfoxide | tert-Butyl carbamate | Rh₂(OAc)₄ | PhI(OAc)₂, MgO, Toluene, 40 °C | N-Boc-sulfoximine | 89 | acs.org |

| Methyl p-tolyl sulfide | tert-Butyl carbamate | Rh₂(esp)₂ | PhI(OAc)₂, MgO, Toluene, 30 °C | N-Boc-sulfilimine | Good | nih.gov |

This synthetic approach provides a direct route to sulfenylated carbamates, which can serve as pro-drugs, potentially undergoing metabolic cleavage to release the active parent carbamate.

Stereochemical Considerations in Carbamate Synthesis Research

Stereochemistry plays a crucial role in the biological activity of many molecules, and carbamate synthesis is no exception. The spatial arrangement of atoms can significantly influence a compound's interaction with its biological target.

A fundamental aspect of carbamate stereochemistry is the existence of syn and anti conformational isomers (rotamers) due to the partial double bond character of the C-N bond. nih.gov The anti rotamer is often energetically favored for steric and electrostatic reasons, but the energy difference can be small, leading to a mixture of isomers in solution. nih.gov The specific conformation can be influenced by factors such as solvent and hydrogen bonding. nih.gov

When a carbamate contains one or more chiral centers, the synthesis must address the formation of enantiomers and diastereomers. Several strategies can be employed to achieve stereoselectivity:

Chiral Pool Synthesis : This approach utilizes enantiomerically pure starting materials, such as amino acids or sugars, to introduce chirality into the final product. ethz.ch

Chiral Auxiliaries : An enantiopure group can be temporarily attached to the molecule to direct the stereochemical outcome of a subsequent reaction. ethz.ch For example, (R)-(+)-1-phenylethylamine has been used as a chiral auxiliary in the stereoselective synthesis of β-lactams. rsc.org

Asymmetric Catalysis : A chiral catalyst is used to favor the formation of one enantiomer over the other. ethz.ch Highly enantioselective Mannich reactions have been developed using bifunctional organic catalysts to generate carbamate-protected imines in situ, leading to optically active β-amino acids. organic-chemistry.org

Substrate-Controlled Reactions : The existing stereochemistry in a substrate can direct the formation of new stereocenters. For instance, the Mitsunobu reaction for the conversion of a chiral secondary alcohol to a carbamate has been shown to proceed with an inversion of stereochemistry. nih.gov

In the context of aryl carbamates, stereochemical considerations become particularly important when substituents on the phenyl ring or the N-alkyl group introduce chirality. For example, if the tert-butyl group of this compound were replaced with a chiral group like sec-butyl, the resulting diastereomers could have different biological activities. The steric bulk of substituents on the phenyl ring can also influence the stereochemical course of reactions. nih.govrsc.org

Furthermore, chiral carbamate derivatives, such as those derived from cellulose (B213188) and substituted with phenylcarbamate groups, have been successfully used as chiral stationary phases in high-performance liquid chromatography (HPLC) for the separation of enantiomers. researchgate.net This application underscores the importance of the defined three-dimensional structure of carbamates in molecular recognition.

Biochemical Mechanisms of Action and Selectivity

Molecular Interactions with Acetylcholinesterase (AChE)

The primary molecular target of m-tert-butylphenyl methylcarbamate is the enzyme acetylcholinesterase. nih.gov This enzyme is responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132), a process essential for terminating nerve impulses at cholinergic synapses. nih.gov By inhibiting AChE, this compound causes an accumulation of acetylcholine, leading to hyperstimulation of nicotinic and muscarinic receptors and subsequent disruption of neurotransmission. nih.gov

Kinetics of Enzyme Inhibition: Carbamoylation and Decarbamoylation

The inhibition of acetylcholinesterase by carbamates like this compound is a multi-step process. It begins with the formation of a reversible enzyme-inhibitor complex, analogous to a Michaelis-Menten complex. nih.gov Following this initial binding, the carbamate (B1207046) transfers its carbamoyl (B1232498) group to the active site serine residue of the enzyme. This step, known as carbamoylation, results in a transiently inactive, carbamoylated enzyme and the release of the m-tert-butylphenol leaving group. nih.govnih.gov

Active Site Binding Dynamics and Conformational Changes

The active site of acetylcholinesterase is located at the bottom of a deep and narrow gorge, approximately 20 Å deep. This gorge contains two main sites of interest for inhibitor binding: the catalytic active site (CAS) at the bottom and the peripheral anionic site (PAS) near the entrance. The CAS contains the catalytic triad (B1167595) of amino acids (serine, histidine, and glutamate) directly involved in acetylcholine hydrolysis.

Carbamate inhibitors interact with residues in both the CAS and the PAS. The binding of this compound within the active site gorge is a prerequisite for the carbamoylation of the catalytic serine residue. While specific crystallographic or detailed molecular modeling studies for this compound are not prevalent in the literature, research on other carbamates and inhibitors shows that interactions within the gorge, particularly with aromatic residues like tryptophan, are crucial for orienting the inhibitor for optimal reaction with the catalytic serine. The binding of ligands to the PAS can induce conformational changes in the enzyme, potentially affecting the accessibility and function of the catalytic site. It is plausible that the tert-butylphenyl group of the molecule engages in hydrophobic and van der Waals interactions within the gorge, positioning the methylcarbamate moiety for the nucleophilic attack by the serine hydroxyl group.

Species-Specific AChE Selectivity Studies

The effectiveness of this compound as an insecticide is dependent on its ability to selectively inhibit insect AChE more potently than mammalian AChE. This selectivity is crucial for minimizing toxicity to non-target organisms.

Comparative Inhibition of Insect Acetylcholinesterases (e.g., Anopheles gambiae, Musca domestica)

Research has demonstrated the potent inhibitory activity of this compound against the acetylcholinesterase of the malaria vector mosquito, Anopheles gambiae (AgAChE). One study reported an IC50 value—the concentration of inhibitor required to reduce enzyme activity by 50%—for this compound (terbam) against AgAChE. nih.gov

While studies have confirmed that this compound is metabolized by the housefly, Musca domestica, specific IC50 values for the inhibition of Musca domestica AChE by this compound were not found in the reviewed literature. nih.gove-nps.or.kr However, comparative studies on other carbamates have shown that insect AChE is generally more sensitive to this class of inhibitors than mammalian AChE. nih.gov

Differential Potency Against Mammalian Acetylcholinesterases

The selectivity of an insecticide is often expressed as a ratio of the IC50 value for the target insect species to that of a non-target mammalian species. For this compound, a comparative study provided the IC50 value against human acetylcholinesterase (hAChE), allowing for the calculation of a selectivity ratio. nih.gov The compound showed a 12-fold greater selectivity for inhibiting Anopheles gambiae AChE over human AChE. nih.gov While this indicates a degree of selective toxicity towards the insect, modifications to the carbamate structure have been explored to enhance this selectivity further. nih.gov Data on the differential potency of this compound against other mammalian species, such as rat or bovine AChE, are not widely available in the literature.

Table 1: Comparative Inhibition of Acetylcholinesterase (AChE) by this compound

| Species | Enzyme Source | IC50 (µM) | Selectivity Ratio (hAChE IC50 / AgAChE IC50) |

|---|---|---|---|

| Anopheles gambiae | Whole Body Homogenate | 0.13 | 12 |

| Homo sapiens | Recombinant | 1.5 | - |

Data sourced from a 2019 study on novel phenyl-substituted carbamates. nih.gov

Investigations into Non-Cholinergic Mechanisms

While the primary mechanism of action for carbamates is the inhibition of AChE, some studies on structurally related compounds suggest the possibility of non-cholinergic effects. For instance, significant research has been conducted on 2-sec-butylphenyl methylcarbamate (BPMC), an isomer of the subject compound. These studies have revealed that BPMC can induce cardiovascular collapse through mechanisms independent of cholinesterase inhibition. plos.orgnih.gov

Specifically, BPMC has been shown to block L-type calcium channels in ventricular myocytes, leading to a decrease in cardiac contractility. plos.org It also appears to inhibit depolarization-induced contraction in vascular smooth muscle by blocking calcium entry, while paradoxically causing vasoconstriction in resting aorta by triggering norepinephrine (B1679862) release from sympathetic nerve terminals. nih.gov These opposing actions are thought to contribute to its unique toxicological profile, which includes cardiovascular effects not solely attributable to AChE inhibition. nih.gov

Although these findings pertain to the 2-sec-butyl isomer, they raise the possibility that this compound could also exert non-cholinergic effects, particularly on the cardiovascular system. However, direct investigations into such mechanisms for this compound were not identified in the reviewed academic literature.

Metabolism and Biotransformation Pathways

Oxidative Metabolism in Biological Systems

The oxidative metabolism of m-tert-Butylphenyl methylcarbamate is a significant pathway mediated by enzymes primarily located in the microsomes. nih.gov Studies in various biological systems, including mice and several insect species, have demonstrated that oxidation occurs at two main sites: the tert-butyl group attached to the phenyl ring and the N-methyl group of the carbamate (B1207046) moiety. nih.govportlandpress.com

A key metabolic transformation is the hydroxylation of both the tert-butyl and the N-methyl groups. nih.govnih.gov The enzymatic oxidation of the tert-butyl group leads to the formation of hydroxylated derivatives. portlandpress.com Simultaneously, the N-methyl group can be hydroxylated, which is often a precursor step to N-demethylation. nih.govnih.gov Research has shown that significant quantities of dihydroxy compounds are produced at a steady rate during the initial phases of the enzymatic oxidation process. nih.govnih.govportlandpress.com

N-demethylation is another critical oxidative pathway in the metabolism of this compound. nih.gov This process involves the removal of the methyl group from the nitrogen atom of the carbamate. The considerable variation observed in the yields of different oxidation products across species suggests that N-demethylation and the oxidation of the tert-butyl group are likely catalyzed by different enzymes. nih.govnih.govportlandpress.com

The oxidative transformations, including hydroxylation and N-demethylation, are catalyzed by a microsomal enzyme system that is dependent on NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate). nih.govnih.gov This is characteristic of mixed-function oxidases (MFOs), with the cytochrome P450 enzyme family playing a central role. nih.gov These enzymes are responsible for catalyzing the oxidation of a wide range of xenobiotic compounds. The same microsomal NADPH-dependent enzyme system has also been implicated in the cleavage of the ester linkage in the molecule. nih.govnih.gov

Hydrolytic Degradation by Esterases

Alongside oxidation, hydrolytic degradation is a fundamental pathway for the breakdown of this compound. This process is primarily carried out by carboxyl ester hydrolases (esterases), which target the ester bond of the carbamate. nih.gov

The first step in the hydrolytic degradation of carbamate pesticides is the cleavage of the ester linkage. nih.gov This reaction is catalyzed by esterases and results in the breaking of the bond between the carbonyl group and the phenolic oxygen. nih.govnih.gov In the case of this compound, this cleavage is also catalyzed by a microsomal NADPH-dependent enzyme, indicating an overlap between oxidative and hydrolytic enzyme systems. nih.govnih.gov The hydrolysis of the carbamate ester bond is a key detoxification step, as it breaks the molecule into its constituent phenol (B47542) and a carbamic acid derivative. nih.gov

Following the cleavage of the ester bond and subsequent modifications, various phenolic metabolites are formed. The primary phenolic metabolite identified in studies involving mice and insects is m-(β-hydroxy-tert.-butyl)phenol. nih.govnih.govportlandpress.com This metabolite was definitively identified using mass spectrometry. nih.govnih.gov The formation of this product confirms that hydroxylation of the tert-butyl group is a major metabolic event. portlandpress.com

Table 1: Key Metabolic Pathways and Resulting Products

| Metabolic Pathway | Enzyme System | Key Transformation | Major Metabolites Identified |

| Oxidative Metabolism | Mixed-Function Oxidases (NADPH-dependent) | Hydroxylation of tert-butyl group | m-(β-hydroxy-tert.-butyl)phenol |

| Hydroxylation of N-methyl group | Hydroxymethyl derivatives | ||

| N-Demethylation | N-demethylated carbamate | ||

| Hydrolytic Degradation | Esterases (Carboxyl ester hydrolases) | Cleavage of carbamate ester linkage | m-tert-Butylphenol and its hydroxylated derivatives |

Conjugation Reactions and Metabolite Characterization

The metabolism of this compound proceeds through initial biotransformation reactions, primarily oxidation, which introduce functional groups that can then undergo conjugation. These conjugation reactions, also known as Phase II metabolism, are essential for increasing the water solubility of the metabolites, thereby facilitating their excretion from the organism.

In rodents, such as mice, the primary metabolites resulting from the oxidation of this compound are hydroxylated derivatives. nih.govnih.gov The principal phenolic metabolite identified is m-(β-hydroxy-tert-butyl)phenol. nih.govnih.gov This is formed through the hydroxylation of the tert-butyl group. Additionally, hydroxylation can occur on the N-methyl group. nih.govnih.gov These hydroxylated metabolites are then potential substrates for conjugation reactions. While specific studies detailing the conjugation of this compound metabolites are limited, based on the metabolism of other phenolic compounds in mammals, it is highly probable that these hydroxylated metabolites undergo glucuronidation and sulfation in the liver. These reactions would involve the attachment of glucuronic acid or a sulfate (B86663) group to the hydroxyl moiety, respectively, to form highly water-soluble conjugates that can be readily eliminated.

In insects, similar initial oxidative metabolic pathways are observed. nih.govnih.gov The formation of hydroxylated metabolites creates sites for subsequent conjugation. In insects, the primary conjugation reaction for such metabolites is typically glucosidation, where glucose is added to the hydroxyl group. This is analogous to glucuronidation in vertebrates and serves the same purpose of detoxification and enhanced excretion.

Comparative Metabolism Across Diverse Organisms (e.g., Insects, Rodents, Microorganisms)

Significant variations in the metabolism of this compound are observed across different organisms, reflecting differences in their enzymatic capabilities.

Insects and Rodents:

The primary metabolic pathways in both insects and mice involve oxidative processes targeting the tert-butyl and N-methyl groups, as well as the cleavage of the carbamate ester bond. nih.govnih.gov A key study demonstrated that both mice and five species of insects hydroxylate the tert-butyl group and the N-methyl group. nih.govnih.gov However, the yields of the various oxidation products show considerable species-specific variation, suggesting that different enzymes are responsible for N-demethylation and the oxidation of the tert-butyl group in these organisms. nih.govnih.gov

The major phenolic metabolite, m-(β-hydroxy-tert-butyl)phenol, has been identified in both mice and insects. nih.govnih.gov Furthermore, significant quantities of dihydroxy compounds are produced at a consistent rate following enzymatic oxidation. nih.govnih.gov The cleavage of the ester linkage is catalyzed by a microsomal NADPH-dependent enzyme. nih.govnih.gov

Below is a comparative table summarizing the known and likely metabolic pathways in insects and rodents.

| Metabolic Pathway | Insects | Rodents (Mice) |

| Phase I: Oxidation | ||

| tert-Butyl Hydroxylation | Yes | Yes |

| N-Methyl Hydroxylation | Yes | Yes |

| Ester Linkage Cleavage | Yes | Yes |

| Identified Metabolite | m-(β-hydroxy-tert-butyl)phenol, Dihydroxy compounds | m-(β-hydroxy-tert-butyl)phenol, Dihydroxy compounds |

| Phase II: Conjugation (Likely) | Glucosidation of hydroxylated metabolites | Glucuronidation and sulfation of hydroxylated metabolites |

Microorganisms:

The microbial metabolism of carbamate pesticides, including compounds structurally related to this compound, has been a subject of research. researchgate.netresearchgate.net Generally, the initial step in the microbial degradation of carbamates involves the hydrolysis of the ester or amide bond by hydrolase enzymes. researchgate.net This would break down this compound into m-tert-butylphenol and methylcarbamic acid. Methylcarbamic acid is unstable and spontaneously decomposes into methylamine (B109427) and carbon dioxide.

Fungi, in particular, have demonstrated the ability to metabolize various carbamate pesticides through oxidative pathways. researchgate.net For instance, fungal species from genera such as Aspergillus, Trichoderma, and Pichia are known to degrade or transform carbamates. researchgate.net While specific studies on the microbial metabolism of this compound are not extensively documented, it is plausible that soil and water microorganisms can, at a minimum, hydrolyze the ester linkage, initiating its degradation. Further degradation of the resulting m-tert-butylphenol would likely proceed through ring hydroxylation and subsequent cleavage, a common pathway for the breakdown of aromatic compounds by microorganisms.

The following table outlines the probable microbial degradation pathway for this compound based on the metabolism of other carbamates.

| Metabolic Step | Enzyme Class | Products |

| Initial Hydrolysis | Hydrolases (e.g., Carboxylesterases) | m-tert-butylphenol, Methylcarbamic acid |

| Spontaneous Decomposition | - | Methylamine, Carbon Dioxide |

| Further Degradation of Phenol (Probable) | Monooxygenases, Dioxygenases | Ring-hydroxylated intermediates, Ring-cleavage products |

Structure Activity Relationship Sar Studies

Influence of Phenyl Ring Substituents on AChE Inhibition and Biological Activity

Halogenation Effects on Inhibitory Potency

The introduction of halogen atoms to the phenyl ring of carbamate (B1207046) inhibitors has been shown to modulate their inhibitory activity against AChE. The position and nature of the halogen substituent are critical factors. For instance, in a series of O-aromatic N,N-disubstituted (thio)carbamates, halogenation significantly influences inhibitory potency. mdpi.com

A comparative study of salicylanilide-based carbamates revealed that chloro- and bromo-substituents at the 4-position of an aniline (B41778) ring conferred similar and superior activity against butyrylcholinesterase (BChE), a related enzyme, compared to a fluoro-substituent. mdpi.com In one specific example, O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate was identified as a more effective AChE inhibitor (IC50 = 38.98 µM) than its counterpart with a 4-fluorophenyl group, O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate (IC50 = 89.74 µM). mdpi.com Similarly, for a series of benzene-based carbamates, a compound with a 3-chloro substituent on the phenyl ring demonstrated notable inhibitory activity. nih.gov

These findings suggest that the size, electronegativity, and position of the halogen atom are key determinants of inhibitory strength, likely by influencing the electronic properties of the phenyl ring and its interactions with amino acid residues in the active site of the cholinesterase enzyme.

Table 1: Effect of Halogenation on Cholinesterase Inhibitory Activity

| Compound/Substituent | Enzyme | IC50 (µM) |

|---|---|---|

| O-{4-Chloro-2-[(4-chlorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 38.98 |

| O-{4-chloro-2-[(4-fluorophenyl)carbamoyl]phenyl} dimethylcarbamothioate | AChE | 89.74 |

IC50 values represent the concentration of the inhibitor required to reduce enzyme activity by 50%. Data sourced from a study on O-aromatic N,N-disubstituted (thio)carbamates. mdpi.com

Impact of Alkyl and Silyl (B83357) Group Variations

The addition of alkyl groups to the phenyl ring of carbamate inhibitors is another strategy to modify their interaction with AChE. The size and lipophilicity of the alkyl group can influence how the inhibitor fits into the enzyme's active site. Generally, increasing the length and bulkiness of the side chain on carbamates can lead to a decrease in their IC50 values, indicating higher potency.

In a study of simple alkyl phenyl N-methylcarbamates, the structural relationships between the alkyl substituents and anticholinesterase activity were investigated, highlighting the importance of the alkyl group's nature in determining inhibitory potential. nih.gov The introduction of a hydrophobic alkyl group at specific positions can enhance AChE inhibition, likely by promoting favorable interactions within the hydrophobic regions of the enzyme's active site gorge.

Information regarding the specific impact of silyl group variations on the phenyl ring of methylcarbamates as AChE inhibitors is not extensively available in the reviewed literature. However, studies on silicon-based carbamate derivatives have been conducted, suggesting that the introduction of silicon-containing moieties can lead to compounds with significant AChE and BChE inhibitory activities. researchgate.net For example, certain benzyl (B1604629) N-[(1S)-2-[(tert-butyldimethylsilyl)oxy]-1-[(2-hydroxyphenyl)carbamoyl]ethyl]-carbamate derivatives have shown promising and selective inhibitory profiles. researchgate.net This indicates that silicon-based groups can be a valuable component in the design of novel cholinesterase inhibitors, although their direct substitution on the phenyl ring of m-tert-butylphenyl methylcarbamate requires further investigation.

Substitution with Polar Functionalities (e.g., Carboxamido)

The incorporation of polar functional groups, such as carboxamido (-CONH-) and hydroxyl (-OH) groups, onto the phenyl ring of carbamate inhibitors can significantly influence their binding characteristics and inhibitory potency. These groups can form hydrogen bonds with amino acid residues in the AChE active site, thereby enhancing the stability of the enzyme-inhibitor complex.

Studies on salicylanilide (B1680751) N,N-disubstituted (thio)carbamates, which feature a carboxamido linkage, have demonstrated that these compounds can be potent cholinesterase inhibitors. mdpi.com For instance, derivatives of 5-chloro-2-hydroxy-N-[4-(trifluoromethyl)-phenyl]benzamide have been identified as effective inhibitors. mdpi.com The presence of both the hydroxyl and carboxamido groups can contribute to a network of interactions within the enzyme's active site.

Furthermore, research on 2-hydroxy-N-phenylbenzamides and their esters has shown moderate to high inhibitory activity against AChE, with IC50 values in the micromolar range. researchgate.net The inhibitory potency of these compounds is influenced by the substitution pattern on both the salicylic (B10762653) acid and aniline portions of the molecule. The data suggests that the interplay between the polar carboxamido group and other substituents is crucial for achieving high-affinity binding to the enzyme.

Table 2: AChE Inhibitory Activity of Selected Carboxamido-Substituted Phenyl Derivatives

| Compound | IC50 for AChE (µM) |

|---|---|

| 3,5-dichloro-2-hydroxy-N-(4-(trifluoromethyl)phenyl)benzamide | 64.44 |

| 5-bromo-N-(2,4-dichlorophenyl)-2-hydroxybenzamide | 33.13 |

IC50 values represent the concentration of the inhibitor required to reduce AChE activity by 50%. Data sourced from a study on halogenated 2-hydroxy-N-phenylbenzamides. researchgate.net

Analysis of the N-Methylcarbamate Moiety Contributions

Research has demonstrated that the size of the alkyl substituents on the carbamoyl (B1232498) nitrogen significantly impacts the decarbamoylation rate. As the size of these N-alkyl groups increases, the rate of decarbamoylation decreases dramatically. For example, compared to an N-monomethylcarbamoyl group, an N,N-dimethylcarbamoyl group leads to a 4-fold decrease in the decarbamoylation rate constant. This effect is even more pronounced with larger substituents, with N-ethyl-N-methyl and N,N-diethyl groups causing 70-fold and 800-fold decreases, respectively.

This slowing of enzyme reactivation is attributed to steric hindrance within the acyl pocket of the AChE active site, which becomes distorted to accommodate the bulkier carbamoyl groups. This relationship underscores the critical role of the N-methylcarbamate moiety's structure in fine-tuning the inhibitory properties of these compounds.

Table 3: Effect of N-Alkyl Substituent Size on AChE Decarbamoylation Rate

| Carbamoyl Group | Relative Decrease in Decarbamoylation Rate |

|---|---|

| N-monomethyl | 1 (Reference) |

| N,N-dimethyl | 4-fold |

| N-ethyl-N-methyl | 70-fold |

Data reflects the decrease in the decarbamoylation rate constant relative to the N-monomethylcarbamoylated enzyme.

Computational Approaches in Quantitative Structure-Activity Relationships (QSAR)

Quantitative Structure-Activity Relationship (QSAR) modeling is a powerful computational tool used to correlate the chemical structure of compounds with their biological activity. For carbamate inhibitors of AChE, QSAR studies provide predictive models that can guide the design of new, more potent inhibitors. These models are built by analyzing a series of compounds with known inhibitory activities and identifying the key molecular descriptors that influence their potency.

Several 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied to study carbamate inhibitors. CoMFA generates a 3D grid around an aligned set of molecules and calculates the steric and electrostatic fields at each grid point. These fields are then correlated with the biological activity to create a predictive model. CoMSIA, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, often providing a more detailed understanding of the intermolecular interactions.

These models can generate contour maps that visualize the regions where modifications to the chemical structure are likely to increase or decrease inhibitory activity. For example, a CoMFA or CoMSIA map might indicate that a bulky substituent is favored in one region of the molecule, while an electron-withdrawing group is preferred in another. By using these computational insights, medicinal chemists can more rationally design novel carbamate derivatives with enhanced AChE inhibitory properties. researchgate.net

Relationship Between Molecular Descriptors (e.g., Lipophilicity) and Biological Efficacy

The biological efficacy of carbamate inhibitors is not solely dependent on their affinity for the AChE active site but also on their ability to reach the target enzyme within a biological system. Molecular descriptors, such as lipophilicity, play a crucial role in this process. Lipophilicity, often expressed as the logarithm of the octanol-water partition coefficient (logP), describes a compound's ability to dissolve in fats, oils, and lipids.

For carbamate insecticides, a certain degree of lipophilicity is essential for the molecule to penetrate the waxy cuticle of insects and cross biological membranes to reach the nervous system where AChE is located. However, an optimal balance is necessary, as excessively high lipophilicity can lead to poor solubility in aqueous environments and non-specific binding to other biological macromolecules.

QSAR studies have often incorporated lipophilicity as a key descriptor in models predicting the toxicity and inhibitory activity of pesticides. In the context of drug design, ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling, which includes the assessment of lipophilicity, is a standard practice. For carbamate derivatives designed as potential therapeutics, maintaining a logP value within an optimal range is critical for ensuring good oral bioavailability and the ability to cross the blood-brain barrier if the target is within the central nervous system. researchgate.net Therefore, lipophilicity is a fundamental molecular descriptor that must be carefully considered and optimized to achieve the desired biological efficacy of carbamate inhibitors.

Insecticide Resistance Mechanisms and Management Research

Target-Site Resistance: Altered Acetylcholinesterase (AChE) Insensitivity

The primary mode of action for carbamate (B1207046) insecticides is the inhibition of the critical nervous system enzyme, acetylcholinesterase (AChE). Target-site resistance occurs when this enzyme is modified, reducing its sensitivity to the insecticide.

A key mechanism of resistance to carbamate insecticides is the development of mutations in the gene encoding AChE (often denoted as Ace-1). One of the most well-documented and significant mutations is the G119S substitution. nih.gov This mutation involves a single amino acid change where glycine (B1666218) (G) at position 119 is replaced by serine (S). nih.gov

The G119S mutation has been identified in numerous insect populations, including major disease vectors like the mosquito Anopheles gambiae, and is strongly associated with resistance to carbamates. nih.govnih.gov The presence of this mutation confers cross-resistance to both carbamates and organophosphates, as both insecticide classes target the same enzyme. nih.gov Studies have shown a significant correlation between the presence of the G119S allele and the survival of mosquitoes exposed to carbamates like bendiocarb (B1667985) and propoxur. nih.gov For instance, in one study, the odds ratio for the association between the resistant allele (Ace-1R) and survival after bendiocarb exposure was 75.9, indicating a very strong link. nih.gov

Interactive Table: G119S Mutation Genotype and Carbamate Resistance in Anopheles gambiae

This table illustrates the strong correlation found between the G119S mutation and survival rates after exposure to carbamate insecticides in Anopheles gambiae.

| Genotype | Insecticide | Odds Ratio (OR) | Significance (p-value) | Interpretation |

| Homozygote Resistant (SS) vs. Homozygote Susceptible (GG) | Bendiocarb | 120.8 | < 0.0001 | Extremely high likelihood of survival for resistant homozygotes. |

| Homozygote Resistant (SS) vs. Homozygote Susceptible (GG) | Propoxur | 3277 | < 0.0001 | Overwhelmingly high likelihood of survival for resistant homozygotes. |

| Allelic (Presence of S vs. G) | Bendiocarb | 75.9 | < 0.0001 | The presence of the Serine allele significantly increases survival chances. |

| Allelic (Presence of S vs. G) | Propoxur | 1514 | < 0.0001 | The presence of the Serine allele dramatically increases survival chances. |

Data derived from a study on A. gambiae populations in Cameroon. nih.gov

The G119S mutation alters the biochemical properties of the AChE enzyme, reducing its affinity for carbamate inhibitors. Structural studies of the G119S mutant AChE from Anopheles gambiae have provided an atomic-level understanding of this resistance. nih.gov The substitution of the small, flexible glycine residue with the larger, polar serine residue impacts the conformation of the enzyme's active site gorge. nih.gov

This structural change sterically hinders the binding of the carbamate inhibitor to the catalytic triad (B1167595) of the enzyme, thereby reducing the rate of carbamylation. While the enzyme's ability to hydrolyze its natural substrate, acetylcholine (B1216132), may be slightly compromised, this fitness cost is often outweighed by the survival advantage in an insecticide-treated environment. The detailed structural information reveals specific features within the insect AChE active site that differ from the human counterpart, offering a basis for designing more selective insecticides that can overcome this form of resistance. nih.gov

Metabolic Resistance Pathways

Metabolic resistance is another critical defense mechanism, involving the detoxification of the insecticide before it can reach its target site. This is typically achieved through the enhanced activity or increased production of specific detoxifying enzymes.

Cytochrome P450 monooxygenases (P450s) are a major family of enzymes involved in the oxidative metabolism of a wide range of foreign compounds, including insecticides. nih.gov In the case of m-tert-Butylphenyl methylcarbamate, metabolism studies in insects have shown that oxidation is a key detoxification pathway, involving hydroxylation of both the tert-butyl group and the N-methyl group. nih.govcapes.gov.br

Resistance can arise from the overexpression (increased production) or altered substrate specificity of P450 genes. mdpi.com For example, studies on a related carbamate, 2,6-di-tert-butyl-4-methylphenyl N-methylcarbamate (terbutol), demonstrated that its administration in rats led to a significant increase in the total content of P450 enzymes in liver microsomes. nih.gov Specifically, activities of certain P450-dependent monooxygenases were elevated, with a remarkable 100-fold increase in 7-benzyloxyresorufin-O-debenzylase (BROD) activity, which is indicative of CYP2B subfamily induction. nih.gov This demonstrates the potential for carbamates to induce the very enzymes that can detoxify them. The use of P450 inhibitors, such as piperonyl butoxide (PBO), can often reverse this type of resistance, confirming the role of P450s. conicet.gov.arresearchgate.net

Interactive Table: Effect of a Carbamate on Cytochrome P450 Activity

This table shows the fold-increase in the activity of various P450-dependent monooxygenases in rat liver microsomes following treatment with terbutol, a compound structurally related to this compound.

| Enzyme Activity | Fold Increase | Associated P450 Subfamily (example) |

| 7-Benzyloxyresorufin-O-debenzylase (BROD) | ~100-fold | CYP2B |

| Testosterone 16β-hydroxylase (T16BH) | ~30-fold | CYP2B |

| Terbutol 4-methylhydroxylase (T4MH) | ~9-fold | CYP2B |

| 7-Ethoxyresorufin-O-deethylase (EROD) | ~2- to 3-fold | CYP1A |

| Aminopyrine-N-demethylase (APND) | ~2- to 3-fold | CYP2B/3A |

Data derived from a study on F344 rats. nih.gov

Esterases, particularly carboxylesterases (CarbE), contribute to metabolic resistance by hydrolyzing the ester bond present in carbamate and organophosphate insecticides, rendering them non-toxic. researchgate.netresearchgate.net A microsomal NADPH-dependent enzyme has been identified that catalyzes the splitting of the ester linkage in this compound. nih.gov

Elevated esterase activity is commonly associated with resistance to all three major classes of insecticides: organophosphates, carbamates, and pyrethroids. researchgate.net In resistant insect strains, this can manifest as a quantitative increase in the amount of one or more esterase enzymes. nih.gov For instance, studies on various pests have shown that populations from insecticide-treated areas exhibit significantly higher carboxylesterase activity compared to populations from untreated areas. nih.gov This enhanced activity directly correlates with higher lethal dose requirements for the insecticide. researchgate.netnih.gov The mechanism can involve gene amplification (more copies of the esterase gene) or changes in gene regulation leading to higher enzyme expression.

Genetic Studies of Carbamate Resistance Inheritance

Understanding how resistance is inherited is crucial for developing effective resistance management strategies. Studies on various insects have shown that resistance traits are heritable. For example, resistance to pyrethroids in the Chagas disease vector Triatoma infestans, which involves multiple mechanisms, has been shown to be controlled by semi-dominant, autosomally inherited factors. conicet.gov.ar

This means that the resistance trait is not linked to sex chromosomes and that heterozygous individuals (carrying one resistant and one susceptible allele) exhibit a resistance level intermediate to that of susceptible and resistant homozygous individuals. While specific inheritance studies for this compound resistance are less common, the principles derived from research on other insecticides and resistance mechanisms, such as target-site mutations (like G119S) and metabolic enhancements, generally point towards autosomal and often semi-dominant or incompletely dominant inheritance patterns. This genetic basis allows resistance to spread rapidly through a population under selection pressure from the insecticide.

Research into Resistance Management Strategies and Novel Compounds

The challenge of insecticide resistance necessitates ongoing research into strategies that can mitigate its development and spread. A key area of this research focuses on the discovery and evaluation of novel insecticidal compounds, including new carbamates and other chemical classes, as well as the strategic use of existing compounds to prolong their efficacy.

One avenue of investigation involves the synthesis and evaluation of new carbamate derivatives. The goal is to identify compounds with improved efficacy against resistant insect populations or with a more favorable selectivity profile, meaning they are more toxic to the target pests than to non-target organisms. Research into novel carbamate heterodimetic derivatives, for instance, has shown that certain structural modifications can significantly increase the inhibitory activity against acetylcholinesterase (AChE), the target enzyme for carbamate insecticides. nih.gov One such compound, 6q, demonstrated a 62-fold greater inhibitory activity against housefly brain AChE compared to the parent phenyl N-methylcarbamate. nih.gov This enhanced activity is attributed to the ability of the molecule to interact with multiple sites on the AChE enzyme simultaneously. nih.gov

Another critical aspect of resistance management is understanding the metabolic pathways that insects use to detoxify insecticides. For this compound, studies have shown that its metabolism varies among different insect species. nih.govnih.gov The primary metabolic routes involve the hydroxylation of both the tert-butyl group and the N-methyl group. nih.govnih.gov The identification of major metabolites, such as m-(beta-hydroxy-tert.-butyl)phenol, provides valuable insights into the detoxification mechanisms that can lead to resistance. nih.govnih.gov The variation in the yields of different oxidation products across species suggests that different enzymes are involved, which has implications for the development of cross-resistance to other insecticides. nih.govnih.gov

The development of novel insecticides is trending away from traditional broad-spectrum chemicals like organophosphates and carbamates towards more targeted and environmentally benign options. researchgate.netscispace.com However, research into new carbamates continues, focusing on creating compounds with novel modes of action or improved characteristics.

A study focused on analogs of this compound (referred to as terbam) investigated how different chemical modifications affected its potency against the acetylcholinesterase of the malaria vector Anopheles gambiae and its toxicity to the mosquito itself. nih.gov The research aimed to improve the compound's selectivity for the insect enzyme over the human enzyme to create safer and more effective insecticides. nih.gov

Detailed Research Findings:

Biochemical analysis of this compound and its analogs revealed significant variations in their ability to inhibit acetylcholinesterase from Anopheles gambiae (AgAChE) versus human acetylcholinesterase (hAChE). nih.gov The parent compound, this compound, showed high potency against AgAChE but had a relatively low selectivity. nih.gov Modifications to the phenyl ring of the molecule led to a range of outcomes. For example, adding a bromine atom at the 4-position resulted in a significant loss of potency against AgAChE, while bromination at the 6-position increased potency against both insect and human AChE. nih.gov The introduction of a larger group, like a hexyl substituent, at the C6 position drastically reduced the inhibition of AgAChE. nih.gov

The following interactive data table summarizes the in vitro enzyme inhibition data for this compound and several of its analogs against Anopheles gambiae and human acetylcholinesterase. nih.gov The IC50 value represents the concentration of the inhibitor required to reduce the enzyme activity by 50%. A lower IC50 value indicates a more potent inhibitor. The selectivity index is the ratio of the IC50 for hAChE to the IC50 for AgAChE, with a higher value indicating greater selectivity for the insect enzyme.

| Compound | Modification | AgAChE IC50 (nM) | hAChE IC50 (nM) | Selectivity (hAChE/AgAChE) |

|---|---|---|---|---|

| This compound | Parent Compound | 3.3 | 39 | 12 |

| 4-bromo-3-tert-butylphenyl methylcarbamate | 4-Bromo | 53 | 150 | 2.8 |

| 6-bromo-3-tert-butylphenyl methylcarbamate | 6-Bromo | 1.1 | 14 | 13 |

| 6-hexyl-3-tert-butylphenyl methylcarbamate | 6-Hexyl | 3200 | 1100 | 0.34 |

These findings contribute to the understanding of structure-activity relationships for carbamate insecticides and can guide the design of new compounds with improved properties for managing insecticide-resistant mosquito populations. nih.gov

Environmental Fate and Degradation Research

Abiotic Degradation Pathways in Environmental Compartments

Abiotic degradation involves non-biological processes that transform the chemical structure of m-tert-Butylphenyl methylcarbamate in various environmental settings, such as water and soil. The primary abiotic degradation pathways include photolysis and hydrolysis.

Photolytic degradation, or photolysis, is the breakdown of chemical compounds by light energy. Carbamate (B1207046) pesticides, in general, are susceptible to photolysis, which can be a significant route of degradation in the environment nih.gov. The process can occur through direct absorption of light by the molecule or indirectly through reactions with photochemically generated reactive species in the environment nih.gov.

While specific studies on the photolytic degradation products of this compound are not extensively detailed in the available research, the general mechanism for carbamates involves the cleavage of the carbamate ester bond. This process would likely lead to the formation of m-tert-butylphenol and derivatives of methylcarbamic acid. Further degradation of these initial products can also occur. The rate and extent of photolytic degradation are influenced by factors such as the intensity and wavelength of light, the presence of photosensitizers in the environment, and the physical state of the compound.

Hydrolysis is a chemical reaction in which a water molecule breaks one or more chemical bonds. The hydrolytic stability of carbamate pesticides is a key factor in their environmental persistence, particularly in aqueous systems and moist soils nih.gov. The rate of hydrolysis for carbamates is significantly influenced by the pH of the surrounding medium.

Generally, carbamates exhibit greater stability in acidic to neutral conditions and undergo more rapid degradation under alkaline (basic) conditions nih.gov. The hydrolysis of this compound would involve the cleavage of the ester linkage, yielding m-tert-butylphenol and methylcarbamic acid. Methylcarbamic acid is unstable and readily decomposes to methylamine (B109427) and carbon dioxide. While specific kinetic data for this compound is limited, the principles of carbamate hydrolysis suggest its persistence would be lower in alkaline soils and waters.

Table 1: General Factors Influencing Abiotic Degradation of this compound

| Degradation Pathway | Influencing Factors | Expected Primary Products |

| Photolysis | Light Intensity, Wavelength, Presence of Photosensitizers | m-tert-butylphenol, Methylcarbamic acid derivatives |

| Hydrolysis | pH (rate increases with alkalinity), Temperature | m-tert-butylphenol, Methylamine, Carbon Dioxide |

Biotic Degradation by Microorganisms

Biotic degradation, primarily by soil and water microorganisms, is a major pathway for the dissipation of carbamate pesticides from the environment. frontiersin.orgnih.govbohrium.comupm.edu.my Microbes can utilize these compounds as a source of carbon and nitrogen for their growth and metabolism. researchgate.net

The initial and most critical step in the microbial degradation of this compound is the enzymatic hydrolysis of the carbamate ester bond. frontiersin.org This reaction is catalyzed by a class of enzymes known as carbamate hydrolases or carboxylesterases. nih.govbohrium.com A variety of bacterial and fungal species have been identified that are capable of degrading a wide range of carbamates. frontiersin.orgnih.gov

The enzymatic hydrolysis of this compound results in the formation of m-tert-butylphenol and methylcarbamic acid. As with abiotic hydrolysis, the methylcarbamic acid subsequently decomposes into methylamine and carbon dioxide. The resulting m-tert-butylphenol, an aromatic compound, can be further metabolized by microorganisms through various aromatic degradation pathways. nih.gov These pathways typically involve ring hydroxylation and subsequent cleavage, leading to intermediates that can enter central metabolic cycles.

Research into the metabolism of m-tert-Butylphenyl N-methylcarbamate in biological systems, such as insects and mice, has identified several key metabolites that are likely to be similar to those produced during microbial degradation. The primary metabolic transformations involve hydroxylation of both the tert-butyl group and the N-methyl group. nih.gov

A major phenolic metabolite identified is m-(β-hydroxy-tert.-butyl)phenol. nih.gov This indicates that in addition to the hydrolysis of the carbamate linkage, microbial systems may also possess the enzymatic machinery to oxidize the alkyl side chain of the molecule. Dihydroxy compounds have also been observed as metabolites, suggesting further oxidation of the aromatic ring. nih.gov

Table 2: Identified and Potential Metabolites of this compound

| Metabolite | Formation Pathway |

| m-tert-butylphenol | Hydrolysis of the carbamate ester linkage |

| Methylcarbamic acid | Hydrolysis of the carbamate ester linkage |

| Methylamine | Decomposition of methylcarbamic acid |

| Carbon Dioxide | Decomposition of methylcarbamic acid |

| m-(β-hydroxy-tert.-butyl)phenol | Oxidation of the tert-butyl group |

| Dihydroxy compounds | Oxidation of the aromatic ring |

Bioremediation is a waste management technique that involves the use of organisms to remove or neutralize pollutants from a contaminated site. For soils and water contaminated with pesticides like this compound, bioremediation offers a potentially cost-effective and environmentally friendly solution. taylorfrancis.com

While specific bioremediation studies for this compound are not widely documented, the principles of bioremediation for carbamate pesticides are well-established. The main strategies include:

Natural Attenuation: This involves relying on the indigenous microbial populations in the soil and water to degrade the contaminant over time. The effectiveness of this approach depends on the presence of microorganisms with the appropriate degradative enzymes and favorable environmental conditions.

Biostimulation: This strategy involves the addition of nutrients (such as nitrogen and phosphorus) and electron acceptors (such as oxygen) to the contaminated environment to stimulate the growth and activity of the native microbial populations capable of degrading the pesticide.

Bioaugmentation: This approach involves the introduction of specific microorganisms with known capabilities to degrade the target contaminant into the contaminated site. This is particularly useful in environments where the indigenous microbial population lacks the necessary degradative capacity.

Given that numerous microorganisms are known to degrade carbamates, there is a strong potential for the application of these bioremediation techniques to sites contaminated with this compound.

Environmental Transport and Distribution Dynamics of this compound

The environmental transport and distribution of the chemical compound this compound are governed by a series of complex physical and chemical processes. These dynamics determine the compound's mobility and persistence in various environmental compartments, including soil, water, and air. Key factors influencing its movement include its sorption affinity for soil and sediment particles, its potential for leaching through the soil profile into groundwater, and its tendency to volatilize into the atmosphere.

Sorption and Leaching in Soil Matrices

The mobility of this compound in terrestrial environments is significantly influenced by its sorption to soil particles and its subsequent potential for leaching. Sorption, the process by which a chemical binds to solid-phase particles, is a critical factor in determining its concentration in the soil solution and, consequently, its availability for transport, degradation, and uptake by organisms.

The primary mechanism for the sorption of non-ionic organic compounds like this compound in soil is partitioning into soil organic matter. The extent of this sorption is commonly quantified by the soil organic carbon-water partitioning coefficient (Koc). A higher Koc value indicates a stronger affinity for soil organic carbon, resulting in lower mobility and reduced potential for leaching. Conversely, a lower Koc value suggests weaker sorption and a greater likelihood of the compound remaining in the soil water, making it more susceptible to transport through the soil profile.

The potential for leaching is a significant environmental concern, as it can lead to the contamination of groundwater resources. The movement of this compound through the soil is also influenced by the rate of water infiltration, soil type, and the compound's persistence in the soil environment.

Table 1: Factors Influencing Sorption and Leaching of this compound in Soil

| Factor | Influence on Sorption | Influence on Leaching Potential |

|---|---|---|

| Soil Organic Matter | Higher organic matter content generally increases sorption. | Higher sorption reduces the amount available for leaching. |

| Clay Content | Certain clay minerals can contribute to sorption through surface interactions. | Increased sorption to clay can decrease leaching. |

| Soil pH | Can influence the chemical form and stability of the carbamate, potentially affecting sorption. | Changes in chemical form can alter mobility and leaching. |

| Water Solubility | Higher water solubility generally leads to weaker sorption. | Higher solubility increases the potential for leaching with percolating water. |

| Koc Value | A higher Koc indicates stronger sorption. | A higher Koc is associated with lower leaching potential. |

Volatilization and Atmospheric Cycling

Volatilization is the process by which a substance transitions from a solid or liquid state to a gaseous state, allowing it to enter the atmosphere. The potential for this compound to volatilize from soil and water surfaces is an important aspect of its environmental distribution. Once in the atmosphere, the compound can be transported over long distances and subsequently be redeposited on land or in water bodies.

The tendency of a chemical to volatilize is primarily determined by its vapor pressure and its Henry's Law constant. Vapor pressure is a measure of a substance's propensity to evaporate, while the Henry's Law constant describes the partitioning of a chemical between the aqueous and gaseous phases at equilibrium. A higher vapor pressure and a higher Henry's Law constant indicate a greater tendency for volatilization.

Specific experimental data for the vapor pressure and Henry's Law constant of this compound are not widely documented in publicly accessible scientific databases. For carbamate pesticides in general, volatility can vary significantly based on their molecular structure. Compounds with lower molecular weights and less polar functional groups tend to be more volatile.

The volatilization of this compound from soil surfaces is also influenced by environmental factors such as temperature, soil moisture, and air movement. Higher temperatures increase vapor pressure and thus enhance volatilization. The presence of moisture can also affect the volatilization rate, as water can compete for sorption sites on soil particles, potentially increasing the availability of the compound for volatilization.

Once in the atmosphere, the fate of this compound is governed by atmospheric degradation processes, primarily through reactions with photochemically produced radicals, such as the hydroxyl radical (•OH). The rate of these reactions determines the atmospheric lifetime of the compound. Atmospheric deposition, through wet (rain, snow) and dry (particle settling) processes, is the primary mechanism by which the compound is removed from the atmosphere and returned to the Earth's surface.

Table 2: Physicochemical Properties Influencing Volatilization and Atmospheric Cycling of this compound

| Property | Description | Influence on Environmental Fate |

|---|---|---|

| Vapor Pressure | The pressure exerted by the vapor of the compound in thermodynamic equilibrium with its condensed phases at a given temperature. | A higher vapor pressure leads to a greater rate of volatilization from surfaces. |

| Henry's Law Constant | The ratio of the partial pressure of a compound in the air to its concentration in water at equilibrium. | A higher Henry's Law constant indicates a greater tendency to partition from water to air. |

| Atmospheric Half-life | The time it takes for the concentration of the compound in the atmosphere to be reduced by half due to degradation reactions. | A shorter half-life indicates faster removal from the atmosphere and less potential for long-range transport. |

Advanced Analytical Methodologies for Research Applications

Chromatographic Techniques for Compound and Metabolite Analysis

Chromatography is a cornerstone for separating m-tert-butylphenyl methylcarbamate and its metabolites from complex biological and environmental matrices. Both high-performance liquid chromatography and gas chromatography offer distinct advantages for its analysis.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of N-methylcarbamate compounds. Method development for this compound typically involves a reversed-phase approach, where a nonpolar stationary phase is paired with a polar mobile phase.

A common setup utilizes a C18 column with a mobile phase consisting of a gradient of acetonitrile (B52724) and water. epa.gov To ensure sharp peak shapes and consistent retention times, acids such as phosphoric acid or, for mass spectrometry compatibility, formic acid are often added to the mobile phase. sielc.com For enhanced sensitivity and selectivity, especially for trace-level detection in complex matrices, a post-column derivatization technique is employed. This involves hydrolyzing the carbamate (B1207046) to methylamine (B109427), which then reacts with o-phthalaldehyde (B127526) (OPA) and 2-mercaptoethanol (B42355) to produce a highly fluorescent derivative. epa.gov This derivative is then detected by a fluorescence detector, allowing for quantification at very low concentrations. epa.gov Extraction procedures for isolating the compound from samples like soil or water often involve solid-phase extraction (SPE) with a C18 cartridge, which helps to concentrate the analyte and remove interfering substances. epa.gov

Table 1: Typical HPLC Parameters for N-Methylcarbamate Analysis

| Parameter | Specification | Purpose |

| Column | C18 (Reversed-Phase) | Separates compounds based on hydrophobicity. |

| Mobile Phase | Acetonitrile / Water Gradient | Elutes the analyte and its metabolites from the column. |

| Modifier | Formic Acid / Phosphoric Acid | Improves peak shape and controls ionization. sielc.com |

| Post-Column Reagents | o-Phthalaldehyde (OPA), 2-Mercaptoethanol | Creates a fluorescent derivative for sensitive detection. epa.gov |

| Detector | Fluorescence Detector (FLD) | Provides high sensitivity and selectivity for the derivatized analyte. epa.gov |

| Cleanup | Solid-Phase Extraction (SPE) | Removes matrix interferences and concentrates the sample. epa.gov |

Gas Chromatography (GC) Applications (e.g., Headspace GC)

Gas Chromatography (GC) is another powerful technique for the analysis of pesticides. However, its application to N-methylcarbamates can be challenging due to their potential for thermal degradation at the high temperatures used in the GC injector and column. While direct analysis is sometimes possible, derivatization may be required to enhance thermal stability.

For volatile organic compounds in complex matrices, headspace GC is a valuable sample introduction technique. researchgate.net This method involves heating the sample in a sealed vial to allow volatile analytes to partition into the gas phase (headspace) above the sample. A portion of this vapor is then injected into the GC system. This technique is particularly useful for analyzing water or soil samples as it minimizes the introduction of non-volatile matrix components that could contaminate the GC system. researchgate.netcapes.gov.br When coupled with a mass spectrometer (GC-MS), the technique provides definitive identification based on the analyte's mass spectrum. researchgate.netnih.gov For instance, in the analysis of related compounds like methyl tert-butyl ether (MTBE), GC-MS identifies characteristic ions that confirm its presence and allow for reliable quantification. nih.gov

Spectroscopic and Mass Spectrometric Approaches

Spectroscopic and mass spectrometric methods provide detailed structural information and are critical for confirming the identity of the parent compound and its various metabolites.

Mass Spectrometry (MS), often coupled with a chromatographic separation technique like GC or HPLC, is the definitive tool for identifying and quantifying metabolites. In studies of this compound metabolism, MS has been essential for elucidating the biotransformation pathways in various organisms. nih.govnih.gov